Cas no 79759-87-8 (2H-Benzimidazole-2-thione,5-chloro-1,3-dihydro-1-methyl-3-phenyl-)
79759-87-8 structure
Product Name:2H-Benzimidazole-2-thione,5-chloro-1,3-dihydro-1-methyl-3-phenyl-
CAS-nummer:79759-87-8
MF:C14H11ClN2S
MW:274.768540620804
CID:573614
PubChem ID:3061813
Update Time:2025-04-19
2H-Benzimidazole-2-thione,5-chloro-1,3-dihydro-1-methyl-3-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
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- 2H-Benzimidazole-2-thione,5-chloro-1,3-dihydro-1-methyl-3-phenyl-
- 1,3-Dihydro-5-chloro-1-methyl-3-phenyl-2H-benzimidazole-2-thione
- 5-chloro-1-methyl-3-phenylbenzimidazole-2-thione
- DTXSID70229903
- BRN 5554959
- 2H-Benzimidazole-2-thione, 1,3-dihydro-5-chloro-1-methyl-3-phenyl-
- 79759-87-8
-
- Inchi: 1S/C14H11ClN2S/c1-16-12-8-7-10(15)9-13(12)17(14(16)18)11-5-3-2-4-6-11/h2-9H,1H3
- InChI-sleutel: FZHOHVPNPYULCT-UHFFFAOYSA-N
- LACHT: ClC1C=CC2=C(C=1)N(C1C=CC=CC=1)C(N2C)=S
Berekende eigenschappen
- Exacte massa: 274.033
- Monoisotopische massa: 274.033
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 1
- Complexiteit: 330
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.1
- Topologisch pooloppervlak: 38.6Ų
Experimentele eigenschappen
- Dichtheid: 1.42
- Kookpunt: 410.8°C at 760 mmHg
- Vlampunt: 202.2°C
- Brekindex: 1.745
2H-Benzimidazole-2-thione,5-chloro-1,3-dihydro-1-methyl-3-phenyl- Gerelateerde literatuur
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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